methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Description
Methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate (IUPAC name) is a synthetic cannabinoid receptor agonist structurally characterized by a 1H-indazole core substituted at the 1-position with a 4-fluorobutyl chain and at the 3-position with a carboxamide group linked to a methyl 3,3-dimethylbutanoate ester . This compound, also known as 4F-MDMB-BINACA or 4F-MDMB-BUTINACA, belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its molecular formula is C19H24FN3O3, with a molecular weight of 361.42 g/mol (calculated).
Properties
Molecular Formula |
C19H26FN3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)22-23(15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1 |
InChI Key |
CIISVUIPBNGYFX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indazole Core
The synthesis begins with the alkylation of methyl 1H-indazole-3-carboxylate using 1-bromo-4-fluorobutane. This step introduces the 4-fluorobutyl side chain at the indazole nitrogen. Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic substitution at 0°C to room temperature. The reaction predominantly yields the 1-alkylated isomer (1-(4-fluorobutyl)-1H-indazole-3-carboxylate), though trace amounts of the 2-alkylated regioisomer may form.
Reagents and Conditions:
Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes alkaline hydrolysis to yield 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid. This step employs aqueous sodium hydroxide (1M) in methanol under reflux conditions.
Reagents and Conditions:
Amide Bond Formation
The carboxylic acid is coupled with methyl L-tert-leucinate [(2S)-2-amino-3,3-dimethylbutanoate] to form the final product. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) serve as coupling agents in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with N,N-diisopropylethylamine (DIPEA) as a base.
Reagents and Conditions:
-
Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMSO/DMF
-
Temperature: Room temperature
Optimization of Reaction Conditions
Temperature and Time Control
-
Alkylation: Lower temperatures (0°C) minimize side reactions, while extended reaction times (48 hours) ensure complete conversion.
-
Hydrolysis: Reflux conditions (≥65°C) accelerate ester cleavage without degrading the fluorobutyl side chain.
-
Coupling: Room temperature avoids racemization of the L-tert-leucine moiety.
Catalysts and Reagents
-
EDC·HCl/HOBt System: Enhances amide bond formation efficiency (>90% yield).
-
Stereochemical Purity: Use of L-tert-leucine ensures the (S)-configuration at the chiral center, critical for cannabinoid receptor binding.
Industrial-Scale Production
Industrial synthesis mirrors laboratory methods but incorporates automated reactors and advanced purification techniques (e.g., column chromatography, recrystallization). Key considerations include:
-
Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) for forensic reference standards.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy: Confirms regioselectivity (1H and 13C NMR).
-
Mass Spectrometry: High-resolution MS verifies molecular weight (363.43 g/mol).
Challenges and Impurities
Regioisomeric Contamination
Alkylation may produce 2-alkyl-2H-indazole regioisomers (≤5%), requiring chromatographic separation.
Hydrolytic Defluorination
Prolonged hydrolysis or acidic conditions risk cleaving the 4-fluorobutyl chain, yielding des-fluoro byproducts.
Racemization
Incomplete stereochemical control during coupling generates (R)-enantiomers, which exhibit reduced receptor affinity.
Recent Advances
Chemical Reactions Analysis
Alternative Synthetic Approaches
-
Chiral Resolution : Racemic mixtures of 4F-MDMB-BINACA can be separated via chiral chromatography using cellulose-based columns (e.g., Lux Cellulose-2) .
-
Regioselective Alkylation : Optimized conditions (e.g., low-temperature phase-transfer catalysis) minimize formation of undesired indazole regioisomers .
In Vitro and In Vivo Metabolism
Human hepatocyte studies identified nine major metabolites through:
| Metabolic Pathway | Key Metabolites | Structural Modifications |
|---|---|---|
| Ester hydrolysis | 2-[[1-(4-Fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | Loss of methyl ester |
| Hydroxylation | Methyl 2-[[1-(4-hydroxybutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | Fluorobutyl chain hydroxylation |
| N-Dealkylation | Methyl 2-[[indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | Fluorobutyl chain removal |
The ester hydrolysis product is the most abundant metabolite in blood and urine, acting as a biomarker for detection .
Enzymatic Involvement
-
Carboxylesterases (CES1/CES2) : Primary enzymes responsible for ester hydrolysis .
-
Cytochrome P450 (CYP3A4) : Mediates hydroxylation and N-dealkylation .
Chemical Stability
Thermal Stability
LC-MS/MS Conditions (Human Plasma)
| Parameter | Specification |
|---|---|
| Column | Kinetex C18 (100 × 4.6 mm, 2.6 µm) |
| Mobile Phase | 0.1% formic acid (A) / acetonitrile (B) |
| Gradient | 5% B → 98% B over 6min |
| MRM Transitions | 364.2 → 233.1 (quantifier), 364.2 → 145.1 (qualifier) |
| LOD/LOQ | 0.04/0.1 ng/mL |
This method achieves 81–95% recovery with precision <14% RSD .
Impurity Profile
This compound’s reactivity is defined by its ester and fluorobutyl groups, making hydrolysis and hydroxylation dominant pathways. Analytical and synthetic data emphasize the need for controlled conditions to minimize impurities and ensure accurate detection .
Scientific Research Applications
Chemical Properties and Structure
4F-MDMB-BINACA has the following chemical characteristics:
- Molecular Formula : C19H26FN3O3
- Molecular Weight : 363.43 g/mol
- IUPAC Name : Methyl (2S)-2-[[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
The compound's structure features a chiral center, resulting in (S) and (R) enantiomers, with the (S)-configuration being predominant in related synthetic cannabinoids .
Pharmacological Studies
4F-MDMB-BINACA has been investigated for its binding affinity to cannabinoid receptors, particularly CB1 receptors. Studies indicate that it functions as a potent agonist, which may lead to significant psychoactive effects similar to those of THC, the active component of cannabis. The compound's pharmacological profile suggests potential applications in pain management and other therapeutic areas .
Behavioral Research
Behavioral studies involving 4F-MDMB-BINACA have utilized animal models to assess its effects on pain perception and anxiety. Research indicates that compounds like 4F-MDMB-BINACA can modulate pain responses in models of neuropathic pain, demonstrating efficacy comparable to established analgesics .
Key Findings:
- In rodent models, 4F-MDMB-BINACA showed significant analgesic effects on cold allodynia induced by paclitaxel treatment.
- The compound was evaluated against other synthetic cannabinoids to determine relative efficacy in pain modulation .
Toxicological Assessments
Given its emergence as a new psychoactive substance in the drug market, 4F-MDMB-BINACA has been subject to toxicological evaluations. These studies aim to understand its safety profile and potential health risks associated with recreational use.
Toxicity Insights:
- Reports indicate that synthetic cannabinoids like 4F-MDMB-BINACA can lead to severe adverse effects, including psychosis and cardiovascular issues.
- Monitoring programs in Europe have documented cases of intoxication linked to this compound, emphasizing the need for comprehensive risk assessments .
Case Study: Emergency Department Visits
A report from the European Monitoring Centre for Drugs and Drug Addiction highlighted several cases where individuals presented at emergency departments after using products containing 4F-MDMB-BINACA. Symptoms included acute anxiety, hallucinations, and cardiovascular distress. This underscores the compound's potential for misuse and the importance of public health interventions .
Research Report: Binding Affinity Analysis
A critical review conducted by researchers at Liverpool John Moores University provided insights into the binding affinity of 4F-MDMB-BINACA at cannabinoid receptors. The study utilized radiolabeled ligands to quantify receptor interactions, revealing a high affinity for CB1 receptors that could explain its potent psychoactive effects .
Mechanism of Action
The compound exerts its effects by interacting with cannabinoid receptors in the body, primarily CB1 and CB2 receptors. It mimics the action of natural cannabinoids by binding to these receptors and modulating their activity. This interaction affects various signaling pathways, leading to the compound’s psychoactive and physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Pharmacological Differences
Synthetic cannabinoids in this class share a common indazole-3-carboxamide backbone but differ in substituents and ester groups, which critically affect receptor binding and pharmacokinetics. Below is a detailed comparison with closely related analogs:
Structural Analysis
R Group Variations: The 4-fluorobutyl chain in the target compound is shorter and less aromatic than the 4-fluorobenzyl group in MDMB-FUBINACA and AMB-FUBINACA. This reduces π-π interactions with cannabinoid receptors but may improve metabolic stability due to decreased steric hindrance .
Ester Group Modifications: The 3,3-dimethylbutanoate ester in the target compound and MDMB-FUBINACA introduces steric bulk, slowing esterase-mediated hydrolysis and prolonging half-life. In contrast, AMB-FUBINACA’s 3-methylbutanoate lacks this branching, leading to faster metabolism .
Pharmacological Activity :
- 4F-MDMB-BINACA exhibits high CB1 receptor affinity, comparable to MDMB-FUBINACA, but with distinct pharmacokinetics due to its fluorobutyl chain .
- AMB-FUBINACA ’s lower potency (higher Ki) correlates with its less stable ester group and reduced lipophilicity .
Research Findings and Clinical Relevance
- Toxicological Data : 4F-MDMB-BINACA has been linked to severe adverse effects, including seizures and cardiotoxicity, attributed to its high CB1 efficacy .
- Metabolism : Primary metabolites include hydrolyzed carboxylic acid derivatives and hydroxylated fluorobutyl chains, detected in human serum via LC-MS .
Biological Activity
Methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate, commonly referred to as 4F-MDMB-BINACA, is a synthetic cannabinoid receptor agonist that has gained attention due to its potent biological activity and implications in toxicology and forensic science. This compound is structurally related to other synthetic cannabinoids and is often associated with significant health risks.
- Molecular Formula : C19H26FN3O3
- Molecular Weight : 363.43 g/mol
- IUPAC Name : Methyl (S)-2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate
Biological Activity
4F-MDMB-BINACA acts primarily as a potent agonist at the cannabinoid CB1 receptors, which are predominantly located in the brain. The binding affinity and functional activity of this compound have been characterized in several studies, revealing its potential for both therapeutic and adverse effects.
Binding Affinity
Research indicates that 4F-MDMB-BINACA exhibits high binding affinity for the CB1 receptor, similar to other synthetic cannabinoids. This affinity is critical as it correlates with the psychoactive effects observed in users. The compound has been shown to produce effects such as euphoria, altered perception, and increased appetite, akin to those induced by natural cannabinoids like THC.
Case Study Analysis
A notable case study highlighted the presence of 4F-MDMB-BINACA in post-mortem analyses, where it was found alongside other synthetic cannabinoids in various biological fluids. The concentrations detected were significantly low, reflecting the rapid metabolism and elimination of the compound from the body:
| Biological Fluid | Concentration (ng/mL) |
|---|---|
| Blood | 0.25 - 6.6 |
| Cerebrospinal Fluid | 0.1 |
In one instance, concentrations of 4F-MDMB-BINACA were notably higher in cerebrospinal fluid compared to blood, suggesting a unique distribution pattern that may complicate toxicological assessments .
Toxicological Implications
The rapid metabolism of 4F-MDMB-BINACA leads to the formation of various metabolites, which can also exhibit biological activity. Forensic analysis has identified metabolites such as hydrolysis products and oxidative defluorination derivatives in blood and urine samples. These metabolites can serve as important biomarkers for substance intake during toxicological investigations.
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of 4F-MDMB-BINACA:
- Metabolism : The compound undergoes rapid hydrolysis and oxidative processes, leading to a short half-life but significant effects during its active phase.
- Toxicology Reports : Fatal intoxications involving synthetic cannabinoids, including 4F-MDMB-BINACA, have been reported, emphasizing the need for comprehensive toxicological screening in suspected cases of overdose or poisoning .
- Comparative Studies : Comparative analyses with other synthetic cannabinoids reveal that while 4F-MDMB-BINACA shares similar receptor activity profiles, its unique structural features may lead to distinct pharmacological effects.
Q & A
Q. What synthetic strategies are recommended for preparing methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate, and how can purity be optimized?
Answer: The synthesis of this compound can be adapted from methodologies used for structurally related indazole carboxamides. For example, acylation of methyl (2S)-2-amino-3,3-dimethylbutanoate with 2-(4-fluorobutyl)indazole-3-carbonyl chloride under Schotten-Baumann conditions is a plausible route. Key steps include:
- Acylation : Use a polar aprotic solvent (e.g., THF) with a base like DIPEA to facilitate the reaction .
- Purification : Employ reverse-phase chromatography (C18 column with acetonitrile/water gradients) to isolate the product, as demonstrated for analogs in EP 4 374 877 A2 .
- Purity Validation : Confirm via HPLC (retention time comparison) and LC-MS (m/z 383.42 for [M+H]⁺) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H-NMR should show characteristic peaks for the fluorobutyl chain (δ ~4.5 ppm for -CH₂F) and indazole protons (δ ~7.5-8.5 ppm) .
- LC-MS : Monitor the molecular ion peak at m/z 383.42 (C₁₉H₂₆FN₃O₃) and assess isotopic patterns for fluorine .
- HPLC : Use a C18 column with a mobile phase gradient (e.g., 0.1% formic acid in water/acetonitrile) to resolve impurities; compare retention times with reference standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data between this compound and its structural analogs?
Answer: Discrepancies often arise from substituent variations (e.g., fluorobutyl vs. benzyl groups). To address this:
- Receptor Binding Assays : Perform competitive binding studies using human CB₁/CB₂ receptors. Compare IC₅₀ values with analogs like AMB-FUBINACA (CAS 1715016-76-4) to quantify fluorobutyl’s impact on affinity .
- Functional Assays : Use cAMP inhibition or β-arrestin recruitment assays to evaluate efficacy differences .
- Metabolic Stability : Assess hepatic microsomal stability to determine if fluorobutyl alters metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Q. What experimental designs are optimal for evaluating the stability of this compound under varying storage conditions?
Answer:
- Accelerated Degradation Studies : Store aliquots at -20°C (dry), 4°C (solution), and 25°C (40% humidity) for 1–6 months. Monitor degradation via HPLC and LC-MS .
- Light Sensitivity : Expose samples to UV/visible light (300–700 nm) and quantify photodegradation products (e.g., de-fluorinated analogs) .
- Moisture Control : Use desiccants or lyophilization for long-term storage, as moisture may hydrolyze the ester or amide bonds .
Q. How can researchers design SAR studies to investigate the role of the 4-fluorobutyl substituent in cannabinoid receptor binding?
Answer:
- Analog Synthesis : Prepare derivatives with substituents varying in chain length (e.g., 3-fluoropropyl, 5-fluoropentyl) or fluorine position .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses in CB₁/CB₂ active sites .
- In Vitro Assays : Measure binding affinity (Kᵢ) and functional potency (EC₅₀) for each analog. Correlate fluorobutyl’s hydrophobicity/electronics with activity .
Q. What methodologies are recommended for identifying and quantifying metabolites in preclinical models?
Answer:
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Key metabolic pathways include:
- In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents and analyze plasma/urine via scintillation counting and MS/MS .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s metabolic stability be addressed?
Answer:
- Standardize Assay Conditions : Ensure consistent use of microsomal protein concentrations, NADPH cofactors, and incubation times across studies .
- Control for Species Differences : Compare human vs. rodent microsomes to identify species-specific metabolism .
- Validate with Authentic Standards : Synthesize suspected metabolites (e.g., hydrolyzed or oxidized forms) for LC-MS/MS confirmation .
Q. What steps can mitigate variability in receptor binding assay results across laboratories?
Answer:
- Reference Standards : Use a well-characterized agonist (e.g., CP55,940) as a positive control in every assay .
- Membrane Preparation : Standardize cell lines (e.g., HEK293-CB₁), membrane protein concentrations, and assay buffers .
- Data Normalization : Express results as % inhibition relative to controls and report SEM from ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
